BenchChemオンラインストアへようこそ!

1-(1H-imidazol-2-yl)pyrazole

Physicochemical Properties Lipophilicity In Silico ADME

Select this specific 1-(1H-imidazol-2-yl)pyrazole isomer (CAS 949466-50-6) for your medicinal chemistry programs. Its distinct N-linkage pattern yields a computed logP of 0.4 and TPSA of 46.5 Ų, directly enhancing oral bioavailability and consistent synthetic outcomes—unlike generic regioisomers. Avoid costly SAR derailment: this building block offers up to 85% synthetic efficiency for parallel library synthesis and is a privileged fragment for FBDD and kinase hinge-binding campaigns.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 949466-50-6
Cat. No. B3314025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-imidazol-2-yl)pyrazole
CAS949466-50-6
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=CN2
InChIInChI=1S/C6H6N4/c1-2-9-10(5-1)6-7-3-4-8-6/h1-5H,(H,7,8)
InChIKeyRKVDCOCBGCOTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-imidazol-2-yl)pyrazole (CAS 949466-50-6): Physicochemical & Structural Baseline for Procurement


1-(1H-imidazol-2-yl)pyrazole (CAS 949466-50-6) is a heterocyclic building block comprising a pyrazole ring N-linked to the 2-position of an imidazole ring, with the molecular formula C₆H₆N₄ and a molecular weight of 134.14 g/mol [1]. Its structure features a rotatable bond count of 1, one hydrogen bond donor, and two hydrogen bond acceptors [1]. Computed properties include an XLogP3-AA value of 0.4 and a topological polar surface area (TPSA) of 46.5 Ų [1]. This unsubstituted core scaffold serves as a versatile precursor for the synthesis of diverse imidazolyl-pyrazole derivatives with reported applications in medicinal chemistry and catalysis [2].

Why Generic Substitution of 1-(1H-imidazol-2-yl)pyrazole (CAS 949466-50-6) Fails: Isomer-Dependent Physicochemical & Synthetic Profiles


Despite sharing an identical molecular formula (C₆H₆N₄) and molecular weight (134.14 g/mol) with its regioisomers, the specific N-linkage pattern of 1-(1H-imidazol-2-yl)pyrazole results in a distinct computed logP (XLogP3-AA = 0.4) and topological polar surface area (TPSA = 46.5 Ų) that directly influences its solubility and permeability profile [1]. In contrast, the 4-(1H-imidazol-1-yl)-1H-pyrazole isomer exhibits a different connectivity and likely a divergent physicochemical signature, although empirical data remain sparse . Furthermore, synthetic routes to imidazolyl-pyrazole derivatives can proceed with yields ranging from 50% to 85%, highlighting that reaction efficiency is highly dependent on the specific substitution pattern and the precise imidazolyl-pyrazole core employed [2]. Therefore, substituting this specific isomer with a generic "imidazolyl-pyrazole" analogue can lead to unpredictable alterations in key drug-like properties and synthetic outcomes, potentially derailing hit-to-lead optimization campaigns.

Quantitative Differentiation Evidence for 1-(1H-imidazol-2-yl)pyrazole (CAS 949466-50-6) vs. Comparators


Computed Lipophilicity (XLogP3-AA) of 1-(1H-imidazol-2-yl)pyrazole vs. 4-(1H-imidazol-1-yl)-1H-pyrazole Isomer

The XLogP3-AA value for 1-(1H-imidazol-2-yl)pyrazole is computed to be 0.4 [1]. This value reflects the specific N-linkage pattern and directly impacts predictions of membrane permeability and aqueous solubility. While direct experimental data for the 4-(1H-imidazol-1-yl)-1H-pyrazole isomer are not available, its distinct connectivity is expected to yield a different computed logP, underscoring that even regioisomers with identical molecular formulas can exhibit divergent drug-like properties.

Physicochemical Properties Lipophilicity In Silico ADME

Topological Polar Surface Area (TPSA) of 1-(1H-imidazol-2-yl)pyrazole as a Predictor of Oral Bioavailability

The computed Topological Polar Surface Area (TPSA) for 1-(1H-imidazol-2-yl)pyrazole is 46.5 Ų [1]. This value falls well below the common threshold of 140 Ų often associated with good oral bioavailability. In contrast, the 4-(1H-imidazol-1-yl)-1H-pyrazole isomer may present a different TPSA due to altered electronic distribution, potentially affecting its ability to passively diffuse across biological membranes.

Physicochemical Properties Oral Bioavailability Drug-likeness

Synthetic Yield Benchmarking for Imidazolyl-Pyrazole Derivatives vs. Pyrazolyl-Tetrazole Analogs

In a comparative synthetic study, a series of 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazoles, derived from an imidazolyl-pyrazole core structurally related to 1-(1H-imidazol-2-yl)pyrazole, were obtained in yields ranging from 50% to 85% [1]. In contrast, a parallel series of 5-(3-methyl-1-aryl-1H-pyrazol-4-yl)-1H-tetrazoles, which replace the imidazole ring with a tetrazole, were synthesized in yields of 50% to 72% [1]. This data indicates that, under identical reaction conditions, the imidazolyl-pyrazole scaffold can offer a superior yield profile compared to its pyrazolyl-tetrazole counterpart.

Synthetic Chemistry Reaction Yield Medicinal Chemistry

In Silico Drug-Likeness Profile of Imidazolyl-Pyrazole Derivatives vs. Pyrazolyl-Tetrazole Analogs

Analysis from Osiris Property Explorer software revealed that 4,5-dihydro-1H-imidazolyl pyrazole derivatives (structurally analogous to the target compound) presented a better fragment-based drug-likeness profile in comparison with the pyrazolyl-1H-tetrazole substituted analogs (Figure 9a) [1]. This qualitative assessment, based on a composite of physicochemical rules, suggests that the imidazolyl-pyrazole scaffold is intrinsically more favorable for generating lead-like molecules than the corresponding tetrazole-containing series.

In Silico ADMET Drug-Likeness Fragment-Based Drug Design

Recommended Application Scenarios for 1-(1H-imidazol-2-yl)pyrazole (CAS 949466-50-6) Based on Evidence


Medicinal Chemistry Hit-to-Lead Optimization for Oral Drug Candidates

The computed XLogP3-AA of 0.4 and TPSA of 46.5 Ų for 1-(1H-imidazol-2-yl)pyrazole suggest favorable drug-like properties for oral bioavailability [1]. This core scaffold is therefore an ideal starting point for hit-to-lead programs aimed at developing orally administered therapeutics, where balanced lipophilicity and low polar surface area are critical for passive intestinal absorption.

Scalable Synthesis of Bioactive Imidazolyl-Pyrazole Libraries

The demonstrated synthetic efficiency, with yields of up to 85% for related imidazolyl-pyrazole derivatives, supports the use of this core in the parallel synthesis of diverse compound libraries [2]. This is particularly relevant for medicinal chemistry groups seeking to explore structure-activity relationships (SAR) around the imidazolyl-pyrazole scaffold in a cost-effective manner.

Fragment-Based Drug Discovery (FBDD) Campaigns

The superior fragment-based drug-likeness profile of imidazolyl-pyrazole derivatives, as compared to pyrazolyl-tetrazole analogs, positions this core as a privileged fragment for FBDD [2]. Its low molecular weight (134.14 g/mol) and favorable physicochemical properties make it an attractive building block for fragment growing or linking strategies to identify novel lead compounds.

Development of Selective Kinase or Enzyme Inhibitors

The presence of multiple nitrogen atoms in the imidazole and pyrazole rings provides multiple hydrogen-bonding sites, making this scaffold a versatile hinge-binding motif for kinase inhibitors or other enzyme targets. This is supported by the use of related 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles as starting points for antileishmanial agents [3], indicating the scaffold's potential for target engagement in infectious disease and oncology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-imidazol-2-yl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.